molecular formula C7H15Cl B1594247 3-Chloro-3-methylhexane CAS No. 43197-78-0

3-Chloro-3-methylhexane

Cat. No.: B1594247
CAS No.: 43197-78-0
M. Wt: 134.65 g/mol
InChI Key: UTKDCNDVTOWUHW-UHFFFAOYSA-N
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Description

3-Chloro-3-methylhexane is an organic compound with the molecular formula C₇H₁₅Cl. It belongs to the class of alkyl halides, specifically a tertiary alkyl halide, due to the presence of a chlorine atom attached to a carbon atom that is also bonded to three other carbon atoms. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.

Scientific Research Applications

3-Chloro-3-methylhexane is utilized in various scientific research applications:

    Chemistry: It serves as a model compound for studying nucleophilic substitution and elimination reactions. It is also used in the synthesis of more complex organic molecules.

    Biology and Medicine: While not commonly used directly in biological or medical applications, derivatives of this compound can be used in the development of pharmaceuticals and other biologically active compounds.

    Industry: It is used as an intermediate in the production of other chemicals, including solvents, plasticizers, and agrochemicals.

Mechanism of Action

As an alkyl halide, 3-Chloro-3-methylhexane serves as a substrate for nucleophilic substitution reactions. Its mechanism of action involves the interaction of the chlorine atom with nucleophiles, leading to bond formation and the displacement of the leaving group (chloride ion) .

Future Directions

: Chemistry LibreTexts: Two Mechanistic Models for Nucleophilic Substitution : ChemSpider: 3-Chloro-3-methylhexane

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-3-methylhexane can be synthesized through the chlorination of 3-methylhexane. This process involves the substitution of a hydrogen atom in 3-methylhexane with a chlorine atom. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale chlorination reactors where 3-methylhexane is exposed to chlorine gas (Cl₂) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3-methylhexane primarily undergoes nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃) can react with this compound to replace the chlorine atom.

    Elimination Reactions: When treated with strong bases like potassium hydroxide (KOH) in an alcoholic solution, this compound can undergo elimination to form alkenes.

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be 3-methylhexan-3-ol.

    Elimination: The major product is typically 3-methylhex-2-ene or 3-methylhex-3-ene, depending on the reaction conditions.

Comparison with Similar Compounds

  • 2-Chloro-2-methylbutane
  • 2-Chloro-2-methylpentane
  • 3-Chloro-3-methylpentane

Comparison: 3-Chloro-3-methylhexane is unique due to its specific structure, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reaction rates and selectivity in nucleophilic substitution and elimination reactions due to steric and electronic effects.

Properties

IUPAC Name

3-chloro-3-methylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-4-6-7(3,8)5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKDCNDVTOWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962953
Record name 3-Chloro-3-methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43197-78-0
Record name 3-Chloro-3-methylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043197780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-3-methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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